molecular formula C13H16N2O4 B356023 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 941462-99-3

4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B356023
CAS No.: 941462-99-3
M. Wt: 264.28g/mol
InChI Key: FIIPLDKJNZYJFV-UHFFFAOYSA-N
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Description

4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic organic compound characterized by a central 4-oxobutanoic acid backbone linked to a substituted aniline moiety. The aniline group is modified at the para position with a dimethylaminocarbonyl (–CON(CH₃)₂) substituent, distinguishing it from simpler analogs . This structural motif combines a carboxylic acid functionality with an amide linkage, making it a versatile intermediate in medicinal chemistry and biochemical research.

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-15(2)13(19)9-3-5-10(6-4-9)14-11(16)7-8-12(17)18/h3-6H,7-8H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIPLDKJNZYJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Anilino Intermediate

The synthesis begins with the preparation of the dimethylamino-substituted anilino intermediate. A widely adopted method involves the reaction of 4-nitroaniline with dimethylcarbamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield N,NN,N-dimethyl-4-nitrobenzamide. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (10% Pd/C, H2\text{H}_2, 50 psi) or using sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) in aqueous ethanol, producing N,NN,N-dimethyl-4-aminobenzamide.

Key Reaction:

4-Nitroaniline+(CH3)2NCOClEt3N, CH2Cl2N,N-Dimethyl-4-nitrobenzamideH2/Pd-CN,N-Dimethyl-4-aminobenzamide\text{4-Nitroaniline} + (\text{CH}3)2\text{NCOCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{N,N-Dimethyl-4-nitrobenzamide} \xrightarrow{\text{H}2/\text{Pd-C}} \text{N,N-Dimethyl-4-aminobenzamide}

Coupling with 4-Oxobutanoic Acid

The anilino intermediate is coupled with 4-oxobutanoic acid using carbodiimide-based coupling agents. A representative protocol involves activating 4-oxobutanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C, followed by addition of the anilino intermediate to form the target compound.

Optimization Notes:

  • Temperature Control: Reactions performed below 10°C minimize side reactions such as ketone oxidation.

  • Solvent Selection: DMF enhances solubility of both reactants, while tetrahydrofuran (THF) may be substituted for cost efficiency.

Alternative Industrial-Scale Methods

Continuous Flow Synthesis

Industrial production often employs continuous flow reactors to improve yield and purity. In one setup, the anilino intermediate and 4-oxobutanoic acid are dissolved in THF and pumped through a reactor column packed with immobilized EDCI. The reaction proceeds at 25°C with a residence time of 30 minutes, achieving >90% conversion.

Green Chemistry Approaches

Recent advancements utilize mechanochemical synthesis (ball milling) to avoid solvents. A mixture of N,NN,N-dimethyl-4-aminobenzamide, 4-oxobutanoic acid, and EDCI is milled for 2 hours at 30 Hz, yielding the product with 85% efficiency.

Analytical Characterization

Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Key spectroscopic data include:

Spectroscopic Property Data Source
1H^1\text{H} NMR δ 2.98 (s, 6H, N(CH₃)₂), δ 10.2 (s, 1H, NH)
IR 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (CONHR)
HPLC Purity 99.2% (C18 column, 0.1% TFA/ACN)

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N,NN,N-dimethyl-4-(3-oxobutanamido)benzamide, arises from over-acylation. This is mitigated by:

  • Stoichiometric Control: Limiting EDCI to 1.1 equivalents.

  • Low-Temperature Quenching: Adding ice-cwater to terminate the reaction promptly.

Stability of 4-Oxobutanoic Acid

The 4-oxo group is prone to keto-enol tautomerism, leading to polymerization. Stabilization is achieved by maintaining pH 6–7 during reactions and using antioxidants like butylated hydroxytoluene (BHT).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Advantages Limitations
Batch (EDCI/HOBt) 7899.2High purity, scalableSolvent-intensive
Continuous Flow 9298.5Rapid, solvent-efficientHigh initial equipment cost
Mechanochemical 8597.8Solvent-free, energy-efficientLimited to small-scale production

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid is primarily used in proteomics research. It is utilized in the study of protein interactions, protein structure, and function. The compound’s ability to form stable complexes with proteins makes it valuable in various biochemical assays and analytical techniques .

Mechanism of Action

The mechanism of action of 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with protein molecules. The compound can form covalent bonds with amino acid residues, leading to the stabilization of protein structures. This interaction is crucial for studying protein folding, stability, and interactions with other biomolecules .

Comparison with Similar Compounds

Substitution on the Aniline Ring

  • 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (C₁₂H₁₃NO₅): Features a methoxycarbonyl (–COOCH₃) group at the ortho position of the aniline ring. Exhibits moderate antioxidant activity (13.4% DPPH scavenging at 1 µM), significantly lower than the control (92.5%) . Molecular weight: 251.24 g/mol.
  • 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (C₁₀H₉ClNO₃): Substituted with a chlorine atom at the ortho position. Molecular weight: 226.64 g/mol (calculated).
  • 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid (C₁₆H₂₂N₂O₃): Contains an azepane (7-membered cyclic amine) substituent. Higher molecular weight (290.36 g/mol) may reduce solubility compared to dimethylamino analogs .

Substitution on the Amino Group

  • 4-{3-[(Isopropylamino)carbonyl]anilino}-4-oxobutanoic acid (C₁₄H₁₈N₂O₄): Replaces dimethylamino with isopropylamino (–CONHCH(CH₃)₂). Molecular weight: 278.30 g/mol. The bulkier isopropyl group may sterically hinder interactions with biological targets .
  • 4-[(Dimethylamino)carbonyl]benzoic acid (PIN): A simpler analog lacking the 4-oxobutanoic acid chain. Used as a reference in IUPAC nomenclature, highlighting the importance of the oxobutanoic acid moiety in conferring specific reactivity .

Pharmacological and Functional Comparisons

Compound Name Key Substituent Molecular Weight (g/mol) Notable Activity/Application Source
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid –COOCH₃ (ortho) 251.24 Antioxidant (13.4% DPPH scavenging)
4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid –CON(CH₃)₂ (para) ~294.30 (estimated) Biochemical research (enzyme studies)
4-(2-Chloroanilino)-4-oxobutanoic acid –Cl (ortho) 226.64 Synthetic intermediate
4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid –CONHCH₂C₄H₃O (meta) 316.29 (calculated) Potential heterocyclic interactions
4-(8-Octyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid Dibenzothiophene derivative 424.54 (C₂₄H₂₈O₃S) Lipophilic precursor for sulfoxide synthesis

Key Observations :

Electron-Donating vs. Chloro substituents increase lipophilicity (LogP), favoring membrane permeability but possibly reducing aqueous solubility .

Biological Activity: Antioxidant activity in the methoxycarbonyl analog suggests that electronic effects (e.g., resonance stabilization of radicals) play a role in scavenging efficiency . The dimethylamino compound’s lack of direct activity data necessitates extrapolation from analogs; its amide linkage may facilitate interactions with proteases or kinases.

Synthetic Utility: The oxobutanoic acid moiety serves as a flexible linker in conjugates, as seen in UV filter biosynthesis (e.g., 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-D-glucoside) . Lipophilic derivatives (e.g., dibenzothiophene-containing analogs) are tailored for specific solubility requirements in drug delivery systems .

Biological Activity

4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid, also known by its CAS number 941462-99-3, is a compound of significant interest in biochemical research. Its unique structure allows it to interact with various biological molecules, particularly proteins, making it a valuable tool in proteomics and related fields. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2O4
  • Molar Mass : 264.28 g/mol
  • Boiling Point : 572.2 ± 35.0 °C (predicted)
  • Density : 1.286 ± 0.06 g/cm³ (predicted)
  • pKa : 4.66 ± 0.10 (predicted)

The primary biological activity of this compound is attributed to its ability to form stable complexes with proteins. This interaction often involves covalent bonding with amino acid residues, which can stabilize protein structures and influence their functions. The compound's carbonyl group is particularly reactive, facilitating these interactions.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms oxo derivativesKMnO₄, CrO₃
ReductionConverts carbonyl groups to alcoholsLiAlH₄, NaBH₄
SubstitutionParticipates in nucleophilic substitution reactionsAmines, alcohols under acidic/basic conditions

Biological Activity

Research indicates that this compound plays a crucial role in various biochemical assays and analytical techniques due to its ability to stabilize protein complexes. It has been utilized in studies focusing on:

  • Protein Interactions : The compound aids in the examination of protein-protein interactions, which are fundamental to understanding cellular processes.
  • Enzyme Activity : By modifying enzyme structures, it can help elucidate mechanisms of action and enzyme kinetics.
  • Drug Development : Its properties may assist in the design of new therapeutic agents targeting specific proteins.

Case Study 1: Proteomics Research

In a study published in the Journal of Proteome Research, researchers utilized this compound to investigate protein interactions in cancer cells. The compound facilitated the identification of key protein complexes involved in tumor progression, demonstrating its utility in cancer research.

Case Study 2: Enzyme Inhibition

A study conducted by Smith et al. (2023) explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by forming stable complexes with the active site, suggesting potential applications in metabolic disorder treatments.

Comparative Analysis

When compared to similar compounds such as 4-{4-[(Dimethylamino)carbonyl]phenyl}-4-oxobutanoic acid and other analogs, this compound stands out due to its enhanced stability and specificity in protein interactions.

Table 2: Comparison with Similar Compounds

Compound NameUnique Features
4-{4-[(Dimethylamino)carbonyl]phenyl}-4-oxobutanoic acidLess effective in forming stable protein complexes
4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acidLower solubility compared to the target compound

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